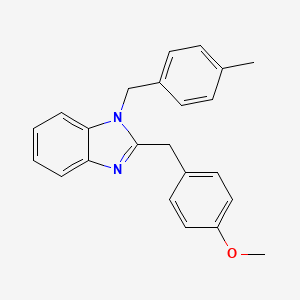![molecular formula C14H24N2O2S B5714244 ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA in the brain.
Wirkmechanismus
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function. In addition, ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate has been shown to increase the expression of GABA receptors in the brain, which can enhance the effects of GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate in lab experiments is that it is a highly selective inhibitor of GABA transaminase, which means that it does not have significant off-target effects. However, one limitation of using ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate is that it can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for experimentation.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate. One area of focus is exploring its potential therapeutic applications in the treatment of other neurological disorders, such as anxiety, depression, and schizophrenia. Additionally, researchers may continue to investigate the biochemical and physiological effects of ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate in the brain, in order to better understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One commonly used method involves the reaction of ethyl 4-piperidinecarboxylate with cyclopentyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Studies have shown that ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function in patients with epilepsy.
Eigenschaften
IUPAC Name |
ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-2-18-13(17)11-7-9-16(10-8-11)14(19)15-12-5-3-4-6-12/h11-12H,2-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGGVQRHBLPOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)


![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)